molecular formula C9H9Cl2N3 B1487622 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride CAS No. 1303890-39-2

5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride

Cat. No.: B1487622
CAS No.: 1303890-39-2
M. Wt: 230.09 g/mol
InChI Key: QPHZWNDOHBEKCI-UHFFFAOYSA-N
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Description

5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloromethyl and imidazole groups makes it a versatile intermediate for further chemical modifications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride typically involves the chloromethylation of 2-(1H-imidazol-1-yl)pyridine. One common method includes the reaction of 2-(1H-imidazol-1-yl)pyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the pyridine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.

    Cyclization: Catalysts such as palladium or copper salts may be employed to facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a 5-(aminomethyl)-2-(1H-imidazol-1-yl)pyridine derivative.

Scientific Research Applications

5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(bromomethyl)-2-(1H-imidazol-1-yl)pyridine: Similar in structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and selectivity in chemical reactions.

    2-(1H-imidazol-1-yl)-5-methylpyridine: Contains a methyl group instead of a chloromethyl group, resulting in different chemical properties and reactivity.

Uniqueness

The presence of both the chloromethyl and imidazole groups in 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride makes it a unique and versatile compound. The chloromethyl group provides a reactive site for further chemical modifications, while the imidazole ring offers potential for interactions with biological targets. This combination of features makes the compound particularly valuable in various fields of research and industry.

Properties

IUPAC Name

5-(chloromethyl)-2-imidazol-1-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3.ClH/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13;/h1-4,6-7H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHZWNDOHBEKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride
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5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride
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5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride

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